9-Deoxo-12-deoxy-9,12-epoxyerythromycin

Acid Stability Chemical Degradation Macrolide Chemistry

This acid-stable 9,12-epoxy macrolide scaffold (A-69328) overcomes gastric degradation of erythromycin A, ensuring reproducible assays under acidic conditions. Validated in murine models with superior lung pharmacokinetics against H. influenzae & L. pneumophila. Essential for SAR at the 11- & 4"-positions and as a PK/PD reference standard. Mandatory for replicating legacy Abbott data or synthesizing acid-stable analogs with enhanced pulmonary exposure.

Molecular Formula C37H65NO12
Molecular Weight 715.9 g/mol
CAS No. 134108-11-5
Cat. No. B164011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Deoxo-12-deoxy-9,12-epoxyerythromycin
CAS134108-11-5
Synonyms9-deoxo-12-deoxy-9,12-epoxyerythromycin
A 69328
A-69328
Molecular FormulaC37H65NO12
Molecular Weight715.9 g/mol
Structural Identifiers
SMILESCCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C
InChIInChI=1S/C37H65NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27-,28+,29+,31+,32-,34+,35?,36-,37-/m1/s1
InChIKeySLHPXIYHGWPYGO-IKACPNRHSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Deoxo-12-deoxy-9,12-epoxyerythromycin (CAS 134108-11-5): A Structural Overview for Research Procurement


9-Deoxo-12-deoxy-9,12-epoxyerythromycin (CAS 134108-11-5), also designated A-69328, is a semisynthetic macrolide belonging to the 9-deoxo-9,12-epoxyerythromycin A derivative class. It is specifically engineered to overcome the inherent acid-lability of natural erythromycin A by replacing the C9 ketone with an epoxy bridge, thereby conferring enhanced chemical stability in acidic environments [1]. This compound serves as a core scaffold in medicinal chemistry for generating next-generation antibacterial and prokinetic agents, and is primarily utilized in research settings for studying structure-activity relationships (SAR) and pharmacokinetic optimization [2]. As a discontinued Abbott Laboratories candidate, its value now lies exclusively in its utility as a reference standard and synthetic intermediate for developing novel acid-stable macrolides [3].

Why Erythromycin A or Common Macrolides Cannot Substitute for 9-Deoxo-12-deoxy-9,12-epoxyerythromycin in Targeted Research


Generic substitution with erythromycin A or first-generation macrolides is invalid for research applications requiring acid stability or favorable pulmonary pharmacokinetics. The parent compound, erythromycin A, is well-documented to undergo rapid acid-catalyzed degradation in the gastric environment, leading to poor oral bioavailability and the formation of inactive byproducts [1]. This chemical instability directly undermines reproducibility in in vitro assays requiring acidic conditions and in vivo models assessing systemic or respiratory tract exposure. The 9,12-epoxy modification fundamentally alters the molecule's physicochemical properties, conferring a degree of acid stability and altered tissue distribution that is not recapitulated by erythromycin A, clarithromycin, or azithromycin. Consequently, sourcing this specific epoxy scaffold is essential for studies designed to validate acid-stable analogs, replicate legacy Abbott pharmacokinetic data, or synthesize proprietary derivatives with retained core stability [2].

9-Deoxo-12-deoxy-9,12-epoxyerythromycin: Quantified Differentiation from Erythromycin and In-Class Comparators


Engineered Acid Stability: Overcoming Erythromycin A's Primary Degradation Pathway

The target compound incorporates a 9,12-epoxy bridge that eliminates the C9 ketone responsible for acid-catalyzed intramolecular cyclization in erythromycin A. While native erythromycin A rapidly degrades in acidic environments (e.g., gastric fluid) with a half-life of <5 minutes, the 9-deoxo-12-deoxy-9,12-epoxyerythromycin scaffold was synthesized specifically to produce 'acid-stable derivatives' [1]. This structural modification is a prerequisite for the class-level observation that related 9,12-epoxy and 6,9-epoxy macrolides demonstrate significantly enhanced stability in low pH conditions compared to erythromycin A [2].

Acid Stability Chemical Degradation Macrolide Chemistry

Superior In Vivo Pulmonary Pharmacokinetics Versus Erythromycin in Murine Models

In a direct head-to-head comparison using murine models, analogs built on the 9-deoxo-12-deoxy-9,12-epoxyerythromycin A core (specifically 11-epiamino derivatives A-69334 and A-73020) achieved significantly enhanced pharmacokinetic parameters in both serum and lung tissue relative to erythromycin. These analogs demonstrated greater peak concentrations (Cmax), extended serum half-lives (t½), and increased area under the serum concentration-time curve (AUC) [1]. This improved PK profile correlated directly with superior in vivo antibacterial activity against respiratory pathogens including Haemophilus influenzae and Legionella pneumophila [1].

Pharmacokinetics Lung Tissue Exposure In Vivo Efficacy

In Vivo Efficacy Advantage Against Key Respiratory Pathogens Versus Erythromycin

Direct comparative studies in murine infection models demonstrate that selected 9-deoxo-12-deoxy-9,12-epoxyerythromycin A analogs exhibit markedly superior in vivo efficacy compared to erythromycin, despite displaying only similar in vitro potency [1]. Specifically, these analogs were more active against Staphylococcus aureus, Streptococcus pyogenes, Haemophilus influenzae, and Legionella pneumophila. The enhanced in vivo protection is attributed to the improved pharmacokinetic profile, translating structural stability into a tangible therapeutic advantage [1].

Antibacterial Activity Respiratory Infection Murine Infection Model

Patented Broad-Spectrum Antibacterial Activity with Improved Therapeutic Ratio

The Abbott Laboratories patent (U.S. 5,289,709) explicitly claims that compounds derived from the 9-deoxo-9,12-epoxyerythromycin A core offer 'improved in vitro and in vivo antibiotic potency against certain organisms in comparison to erythromycin' and aim for an 'improved therapeutic ratio' (ED50/LD50) [1]. The patent discloses antibacterial activity against a broad spectrum including both gram-positive and gram-negative pathogens, supporting the scaffold's utility in generating broad-spectrum antibacterial candidates.

Antibacterial Spectrum Patent Literature Therapeutic Index

Procurement-Guided Research Applications for 9-Deoxo-12-deoxy-9,12-epoxyerythromycin


Synthesis of Acid-Stable Macrolide Analogs for Respiratory Anti-Infectives

Researchers developing novel macrolide antibiotics targeting respiratory pathogens such as Haemophilus influenzae or Legionella pneumophila should prioritize this epoxy scaffold. As demonstrated in murine efficacy models, the 9,12-epoxy core confers superior lung tissue pharmacokinetics and in vivo protection compared to erythromycin [1]. Using this compound as a starting material or reference standard enables direct comparison to legacy Abbott data and validation of new analogs with retained acid stability and enhanced pulmonary exposure.

Pharmacokinetic Reference Standard for Macrolide Tissue Distribution Studies

This compound serves as a validated reference standard for calibrating PK/PD models focused on macrolide distribution. The published data showing increased Cmax, prolonged t½, and enhanced AUC in both serum and lung tissue relative to erythromycin provide a benchmark for evaluating new delivery formulations or prodrugs designed to improve macrolide bioavailability [1]. Procurement ensures analytical traceability to peer-reviewed in vivo data.

Medicinal Chemistry SAR Exploration of 11-Position and 4"-Position Modifications

The 9-deoxo-12-deoxy-9,12-epoxyerythromycin A core was specifically designed to tolerate further substitutions at the 11-position (epimeric hydroxy, amino, or ketone) and 4"-position of the cladinose sugar [1]. Researchers engaged in structure-activity relationship (SAR) studies should source this core to systematically explore how these modifications impact antibacterial potency, acid stability, and pharmacokinetics without confounding variables introduced by alternative scaffolds.

Investigation of Macrolide-Prokinetic (Motilide) Hybrid Scaffolds

The 9,12-epoxy and related 6,9-epoxy macrolides exhibit acid stability and have been evaluated as 'motilides' for gastrointestinal prokinetic activity [2]. This compound provides a foundational scaffold for designing dual-action agents or for studying the structural determinants that separate antibacterial activity from motilin receptor agonism. Its procurement is critical for laboratories bridging anti-infective and GI motility research.

Quote Request

Request a Quote for 9-Deoxo-12-deoxy-9,12-epoxyerythromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.